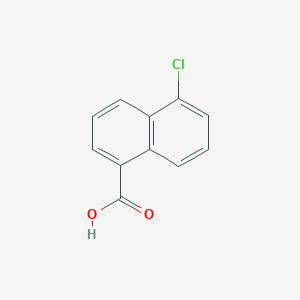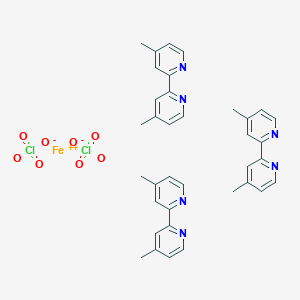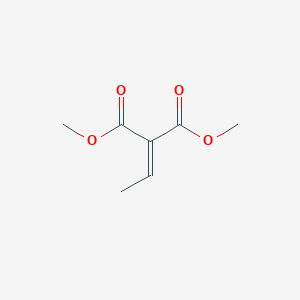
Dimethyl ethylidenemalonate
Vue d'ensemble
Description
Dimethyl ethylidenemalonate is not directly studied in the provided papers; however, the papers discuss various ethylidenemalonate derivatives with different substituents. These derivatives are synthesized and characterized using a range of spectroscopic techniques and quantum chemical calculations. The compounds are ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate , its thiocarbamoyl analogue , a derivative with a benzenesulfonyl group , and one with a 2,4-dinitrophenylhydrazonomethyl group . These studies provide insights into the molecular structure, spectroscopic properties, and interactions of these ethylidenemalonate derivatives.
Synthesis Analysis
The synthesis of these compounds typically involves condensation reactions under mild conditions, leading to the formation of the desired products. The reactions are found to be exothermic and spontaneous at room temperature, indicating favorable thermodynamics for the synthesis of these derivatives . The synthesis is confirmed by various spectroscopic techniques such as 1H NMR, UV-Visible, FT-IR, and Mass spectroscopy, ensuring the correct formation of the compounds.
Molecular Structure Analysis
Quantum chemical calculations, including density functional theory (DFT) and Atoms in Molecules (AIM) theory, are employed to evaluate the molecular structure of these derivatives. The studies reveal that the compounds can form dimers in the solid state through intermolecular hydrogen bonding, which is a common feature in these types of molecules . The strength and nature of these interactions are further analyzed using topological parameters at bond critical points (BCP), providing detailed insights into the molecular interactions within the dimers.
Chemical Reactions Analysis
The papers do not provide extensive details on the reactivity or chemical reactions involving these compounds. However, they do perform analyses such as Natural Bond Orbital (NBO) analysis to investigate charge transfer or delocalization within the molecules . Additionally, local reactivity descriptors such as Fukui functions and electrophilicity indices are calculated to identify potential reactive sites within the molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of these ethylidenemalonate derivatives are characterized by their spectroscopic signatures and calculated thermodynamic parameters. The vibrational analyses indicate shifts in certain vibrational modes due to hydrogen bonding, which is indicative of dimer formation . The non-linear optical (NLO) properties of one derivative are also investigated, showing potential for NLO applications due to its transparency in the visible region and significant hyperpolarizability values . The spectroscopic studies also reveal the electronic transitions within these molecules, which are primarily π-π* and charge transfer transitions .
Applications De Recherche Scientifique
Novel Synthesis Applications
- Palladium(0)-Catalyzed Deconjugative Allylation : Dimethyl ethylidenemalonate is used in the novel synthesis of conjugated dienes via palladium(0)-catalyzed deconjugative allylation. This process achieves regio- and stereoselective allylation of dimethyl ethylidenemalonate, producing alpha-allylation products in good yields (Sato, Oonishi, & Mori, 2003).
Neurological Research
- Neurofibrillary Tangles and Beta-Amyloid Plaques in Alzheimer's Disease : Research using derivatives of dimethyl ethylidenemalonate, such as [18F]FDDNP, has enabled the localization and load assessment of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease patients. This advancement aids in diagnostic assessment and monitoring treatment responses (Shoghi-Jadid et al., 2002).
Chemical Reactions and Synthesis
- Reactions with CH-acids : Dimethyl ethylidenemalonate reacts with enolates of dimethyl malonate and malononitrile, leading to the formation of sulfonyl-substituted derivatives of ethylidenemalonic acid. This reaction signifies its utility in chemical synthesis and the production of specific organic compounds (Vasin, Bolusheva, Masterova, & Razin, 2011).
Medicinal Chemistry
- Medicinal Chemistry Approach for Chemotherapeutic Agents : Dimethyl ethylidenemalonate derivatives have been researched in the context of developing new chemotherapeutic agents. This research demonstrates its potential application in drug discovery and development, particularly in the area of cancer treatment (Lee, 2010).
Analytical Chemistry
- Analytical Chemistry and Molecular Interactions : Dimethyl ethylidenemalonate plays a role in the synthesis of compounds used in analytical chemistry to study molecular interactions and reactions. This includes the creation of γ-aminobutyric acid derivatives, highlighting its role in neurotransmitter research (Yamada et al., 2016).
Safety And Hazards
Dimethyl ethylidenemalonate is classified as a combustible liquid . It is recommended to avoid breathing vapors, mist, or gas, and to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves . In case of skin contact, it is advised to wash off with soap and plenty of water .
Propriétés
IUPAC Name |
dimethyl 2-ethylidenepropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-4-5(6(8)10-2)7(9)11-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCFZWCJSXQAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342362 | |
| Record name | Dimethyl ethylidenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl ethylidenemalonate | |
CAS RN |
17041-60-0 | |
| Record name | Dimethyl ethylidenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



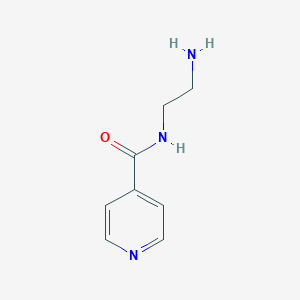
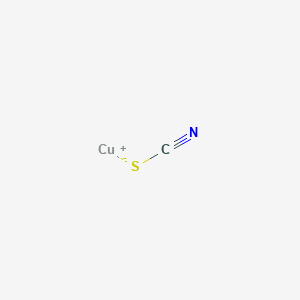
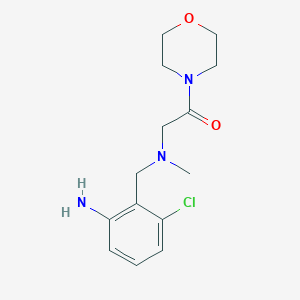
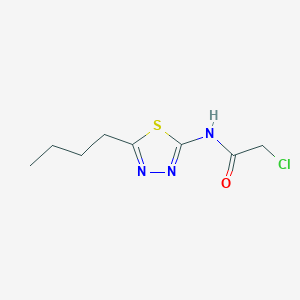
![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)

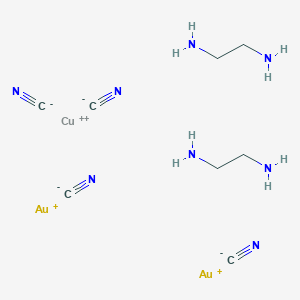


![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)

